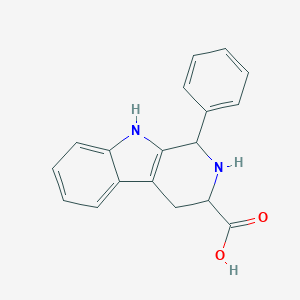
1-苯基-2,3,4,9-四氢-1H-β-咔啉-3-羧酸
描述
J-2156 是一种高效且选择性的生长抑素受体 4 型 (SST4 受体) 激动剂。 它因其潜在的治疗应用而被广泛研究,特别是在缓解各种动物模型中的机械性异常性痛和机械性痛觉过敏方面 。 该化合物对人和小鼠 SST4 受体表现出纳摩尔亲和力,使其成为科学研究中宝贵的工具 .
科学研究应用
J-2156 具有广泛的科学研究应用,包括:
化学: 用作研究 SST4 受体激动剂的结构-活性关系的工具。
生物学: 研究其在调节疼痛通路和感觉神经元功能中的作用。
医学: 探索其在治疗疼痛性糖尿病神经病变和癌症引起的骨痛等疾病方面的潜在治疗应用。
工业: 用于开发针对 SST4 受体的新型镇痛药物 .
作用机制
J-2156 通过选择性结合 SST4 受体发挥作用,SST4 受体是一种 G 蛋白偶联受体。结合后,它会激活细胞内信号通路,从而导致疼痛信号的抑制。 该化合物对 SST4 受体的高选择性确保了最小的脱靶效应,使其成为疼痛管理的有希望的候选药物 .
类似化合物:
NNC 26-9100: 另一种具有类似结合亲和力的 SST4 受体激动剂。
生长抑素-14 和生长抑素-28: SST4 受体的内源性配体。
新型吡咯并嘧啶分子: 最近开发的具有强效镇痛作用的 SST4 受体激动剂.
J-2156 的独特性: J-2156 因其对 SST4 受体的高效力和选择性而脱颖而出。 它在疼痛的临床前模型中表现出比其他 SST4 受体激动剂更高的疗效,使其成为疼痛研究和药物开发中宝贵的工具 .
生化分析
Biochemical Properties
As a harmala alkaloid, it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: J-2156 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以实现对 SST4 受体的所需选择性和效力。 特定的反应条件,例如温度、溶剂和催化剂,经过优化以确保高产率和纯度 .
工业生产方法: J-2156 的工业生产遵循与实验室规模合成类似的合成路线,但已扩大规模以满足商业需求。该过程涉及严格的质量控制措施,以确保一致性和可重复性。 先进的技术,如高效液相色谱 (HPLC),用于纯化最终产品 .
化学反应分析
反应类型: J-2156 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
常见的试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂用于取代反应.
主要产品:
相似化合物的比较
NNC 26-9100: Another SST4 receptor agonist with similar binding affinity.
Somatostatin-14 and Somatostatin-28: Endogenous ligands for the SST4 receptor.
Novel Pyrrolo-Pyrimidine Molecules: Recently developed SST4 receptor agonists with potent antinociceptive effects.
Uniqueness of J-2156: J-2156 stands out due to its high potency and selectivity for the SST4 receptor. It exhibits greater efficacy in preclinical models of pain compared to other SST4 receptor agonists, making it a valuable tool in pain research and drug development .
属性
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSUEWDIHUPPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002887 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82789-18-2 | |
| Record name | 1-Phenyl-tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082789182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 82789-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid in the context of these papers?
A1: Both papers [, ] utilize computational methods ("in-silico studies") to investigate the potential of novel derivatives of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid as HIV-1 reverse transcriptase inhibitors. The research focuses on "de novo" design, meaning they are computationally designing and analyzing new derivatives of this compound. The goal is to identify derivatives with potentially improved activity against HIV-1 reverse transcriptase compared to existing inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
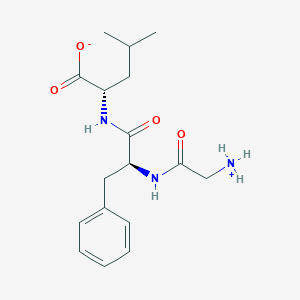
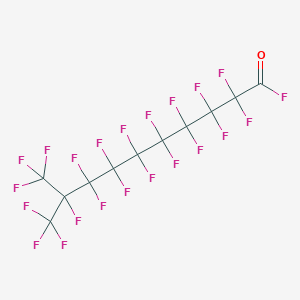



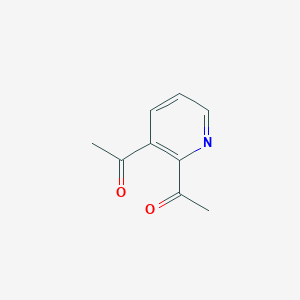

![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
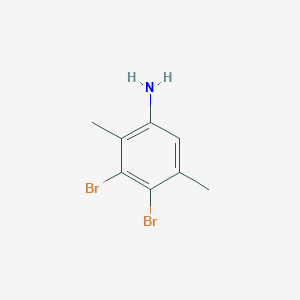
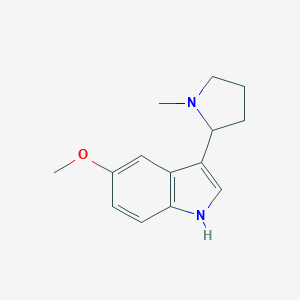
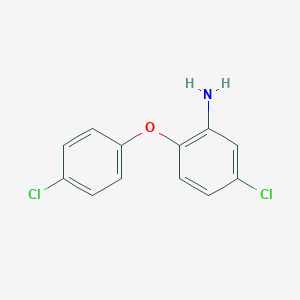
![sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B91190.png)
